n-Heptyl isocyanate
Description
n-Heptyl isocyanate (C₈H₁₇NCO) is a mono-functional aliphatic isocyanate with a linear heptyl chain. It has a molecular weight of 143.23 g/mol and is characterized by its reactive isocyanate (–NCO) group, which enables it to form covalent bonds with hydroxyl, amine, or other active hydrogen-containing compounds . Its aliphatic structure contributes to moderate reactivity compared to aromatic isocyanates, making it suitable for controlled reactions in specialty chemical synthesis .
Properties
IUPAC Name |
1-isocyanatoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXBSYPBSRSQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197152 | |
| Record name | n-Heptyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-81-3 | |
| Record name | n-Heptyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Heptyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl Isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Isocyanates are known to be hazardous and can cause health problems if inhaled or come into contact with the skin . They can cause irritation to the respiratory system and skin, and prolonged exposure can lead to sensitization and asthma .
Please consult a professional chemist or a reliable source for more specific and detailed information about Heptyl isocyanate. If you’re working with this compound, please ensure you’re following all relevant safety procedures .
Biological Activity
n-Heptyl isocyanate (C₈H₁₅NO) is an organic compound characterized by its isocyanate functional group (-N=C=O) attached to a heptyl chain. This compound has garnered attention for its potential applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
Isocyanates, including this compound, are known for their high reactivity due to the presence of the isocyanate group. They can interact with biological nucleophiles, leading to the formation of stable adducts. These interactions may alter biological pathways and exhibit various toxicological effects, which are essential for assessing their safety in industrial and pharmaceutical contexts.
Biological Activity and Toxicity
Research indicates that this compound can cause irritant effects upon contact with skin or respiratory systems. The compound is classified as a corrosive irritant , and exposure can lead to health issues such as contact dermatitis and respiratory symptoms .
Toxicological Studies
A study involving occupational exposure to isocyanates revealed that workers exposed to similar compounds exhibited symptoms ranging from allergic contact dermatitis to respiratory issues. In this study, patch testing identified positive reactions to various isocyanates, indicating a potential for sensitization among exposed individuals .
Case Studies
- Occupational Exposure : A clinical examination of workers exposed to diisocyanates showed that 21 out of 300 reported skin or respiratory symptoms. Patch tests indicated significant sensitization to certain isocyanates, with implications for this compound's safety profile in industrial settings .
- Synthesis and Reactivity : Research on the synthesis of this compound highlighted its utility in forming polyurea coatings. The reaction kinetics between this compound and amines were studied using FTIR and NMR analysis, demonstrating the formation of stable urea linkages, which are critical for material properties .
Applications
This compound has potential applications in:
- Organic Synthesis : Its reactivity allows it to be used in synthesizing various organic compounds.
- Pharmaceutical Development : The compound's ability to form stable adducts with biological molecules makes it useful in drug development processes.
- Agrochemicals : Its properties may be leveraged in developing pesticides and herbicides due to its reactivity profile.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₈H₁₅NO | Chiral compound; high reactivity |
| Hexyl Isocyanate | C₇H₁₃NO | Shorter carbon chain; similar reactivity |
| Octyl Isocyanate | C₉H₁₇NO | Longer carbon chain; higher lipophilicity |
| Benzyl Isocyanate | C₈H₇NO | Aromatic ring; distinct reactivity patterns |
Scientific Research Applications
Scientific Research Applications
N-Heptyl isocyanate's reactivity makes it useful in synthesizing various organic compounds. Its applications include:
- Polyurethane Production: this compound can be used as a precursor in the synthesis of polyurethanes, which are widely used in foams, elastomers, and coatings. A common method for synthesizing this compound involves reacting C₇H₁₅NH₂ with COCl₂ to yield C₇H₁₅NCO and HCl. this compound can react with functional groups containing active hydrogens, such as alcohols, amines, and thiols. This allows for the formation of polyurethanes through reactions with diols or triols.
- Organic Synthesis: The compound's reactivity allows it to be used in synthesizing various organic compounds.
- Pharmaceutical Development: The compound's ability to form stable adducts with biological molecules makes it useful in drug development processes.
- Agrochemicals: Its properties may be leveraged in developing pesticides and herbicides due to its reactivity profile.
Isocyanates, including this compound, are known for their high reactivity due to the isocyanate group. They can interact with biological nucleophiles, potentially altering biological pathways and exhibiting toxicological effects. Research indicates that this compound can cause irritant effects upon contact with skin or the respiratory system and is classified as a corrosive irritant. Exposure can lead to health issues such as contact dermatitis and respiratory symptoms.
Case Studies
- Occupational Exposure: A clinical examination of workers exposed to diisocyanates showed that a notable portion reported skin or respiratory symptoms. Patch tests indicated significant sensitization to certain isocyanates, with implications for this compound's safety profile in industrial settings.
- Synthesis and Reactivity: Research on the synthesis of this compound highlighted its utility in forming polyurea coatings. The reaction kinetics between this compound and amines were studied using FTIR and NMR analysis, demonstrating the formation of stable urea linkages, which are critical for material properties.
Comparison with Similar Compounds
Table 1: Structural Properties of Selected Isocyanates
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Functional Groups |
|---|---|---|---|---|
| n-Heptyl isocyanate | C₈H₁₃NCO | 143.23 | Aliphatic, mono | –NCO |
| Methylene diphenyl diisocyanate (MDI) | C₁₅H₁₀N₂O₂ | 250.25 | Aromatic, di | –NCO (two) |
| Toluene diisocyanate (TDI) | C₉H₆N₂O₂ | 174.16 | Aromatic, di | –NCO (two) |
| Hexamethylene diisocyanate (HDI) | C₈H₁₂N₂O₂ | 168.19 | Aliphatic, di | –NCO (two) |
| Cyclopentyl isocyanate | C₆H₉NO | 111.14 | Cycloaliphatic, mono | –NCO |
| 3,4-Difluorophenyl isocyanate | C₇H₃F₂NO | 155.10 | Aromatic (fluorinated), mono | –NCO |
| Octadecyl isocyanate | C₁₉H₃₇NO | 295.50 | Aliphatic (long-chain), mono | –NCO |
Key Observations :
- Aromatic isocyanates (e.g., MDI, TDI) feature rigid benzene rings, enhancing mechanical strength in polyurethanes but increasing sensitivity to UV degradation .
- Fluorinated or chlorinated derivatives (e.g., 3,4-difluorophenyl isocyanate) exhibit enhanced chemical resistance due to electronegative substituents .
Reactivity and Chemical Behavior
Reactivity Insights :
- Aromatic vs. Aliphatic : Aromatic isocyanates (MDI, TDI) react faster due to electron-withdrawing benzene rings, enabling rapid polyurethane formation . In contrast, aliphatic isocyanates (n-heptyl, HDI) offer slower curing, beneficial for controlled reactions .
Preparation Methods
Mechanism and Process
The classical and most widely used industrial method for preparing alkyl isocyanates, including n-heptyl isocyanate, is the phosgenation of the corresponding primary amine (n-heptylamine):
$$
\text{RNH}2 + \text{COCl}2 \rightarrow \text{RNCO} + 2 \text{HCl}
$$
where R = n-heptyl group.
This reaction proceeds through the intermediate formation of a carbamoyl chloride (RNHC(O)Cl), which subsequently loses HCl to form the isocyanate.
Conditions and Considerations
- Phosgene is highly toxic and requires stringent safety measures.
- The reaction is typically conducted under controlled temperatures (often 0–150 °C).
- Solvents such as inert organic solvents may be used to moderate the reaction.
- Catalysts like dimethylformamide (DMF) can be employed to improve yield and reaction rate.
Advantages and Limitations
- Provides good yields of this compound.
- Industrially scalable.
- The hazardous nature of phosgene necessitates specialized equipment and protocols.
Preparation from Carbamates
Process Description
An alternative method involves reacting N-hydrocarbylurethane derivatives (carbamates) with phosgene in the presence of catalysts or promoters. For this compound, the corresponding N-heptyl carbamate reacts with phosgene to yield the isocyanate:
$$
\text{N-Hydrocarbylurethane} + \text{COCl}_2 \rightarrow \text{Hydrocarbyl isocyanate} + \text{By-products}
$$
This method can be catalyzed by compounds of the formula RCONR₂, where R and R₂ are lower alkyl groups.
Reaction Conditions
- Temperature range: 80 °C to 150 °C.
- Use of inert organic solvents.
- Catalytic amounts of dimethylformamide or similar compounds enhance the reaction.
Benefits
- High yields of the desired isocyanate.
- Avoids some disadvantages of direct phosgenation of amines.
- Potentially milder reaction conditions.
Interchange Reaction Using Substituted Methylenimines and Organic Isocyanates
Reaction Principle
A patented method describes the preparation of isocyanates by an interchange reaction between substituted azomethines or methylenimines and monofunctional organic isocyanates or isothiocyanates at elevated temperatures. The radical attached to the NCO group is exchanged with the radical on the nitrogen atom of the methylenimine.
Reaction Scheme
$$
\text{R-N=C=O} + \text{R'-N=CH-R''} \rightarrow \text{R'-N=C=O} + \text{R-N=CH-R''}
$$
where R and R' can be alkyl groups including n-heptyl.
Advantages
- Enables preparation of isocyanates that are otherwise difficult to obtain.
- Good yields.
- Flexibility in the choice of substituents allows for tailored synthesis.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reaction Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Phosgenation of n-heptylamine | n-Heptylamine + Phosgene | 0–150 °C, inert solvent | High (typically >80%) | Industrially established; direct | Phosgene toxicity; requires safety measures |
| Carbamate Reaction with Phosgene | N-Heptyl carbamate + Phosgene | 80–150 °C, DMF catalyst | High | Milder conditions; fewer side reactions | Requires carbamate precursor |
| Interchange Reaction | Methylenimine + Organic isocyanate | Elevated temperature, reflux | Good | Access to difficult isocyanates | More complex starting materials |
Research Findings and Notes
- The interchange reaction method (US Patent US3444231A) provides a novel route to this compound and related compounds with good yields and flexibility in substituents.
- The carbamate-phosgene process (US Patent US3404170A) offers a high-yield and efficient alternative to direct amine phosgenation, especially useful for hydrocarbyl isocyanates like this compound.
- Phosgenation remains the most common industrial method, but safety concerns are paramount due to the toxicity of phosgene gas.
- Alternative routes such as the Schmidt, Curtius, and Lossen rearrangements are generally more applicable to aryl or functionalized isocyanates rather than simple alkyl isocyanates like this compound.
Q & A
Q. What are the standard analytical methods for quantifying n-Heptyl isocyanate in reaction mixtures, and how do their precision levels compare?
- Methodological Answer : Gas chromatography (GC) and titration are widely used. Indirect GC methods involve reacting this compound with excess di-n-butylamine (n-DBA) and quantifying unreacted n-DBA, offering higher precision (RSD < 2%) due to electronic integration and internal standardization . Titration, while simpler, has higher subjectivity and lower precision, especially for small sample amounts (<100 µmol) . HPLC is also viable for non-volatile isocyanates, with a reporting limit of 0.02 µg .
Q. How can researchers ensure safe handling of this compound during synthesis due to its high reactivity?
- Methodological Answer : Use inert atmospheres (e.g., nitrogen) and moisture-free solvents to prevent unintended reactions. Stabilize isocyanate groups using blocking agents like 3,5-pyrrazole, which release the reactive group only at elevated temperatures (e.g., 130°C) for controlled post-modification . Adhere to workplace exposure limits (e.g., 0.02 µg/m³) and employ fume hoods with real-time monitoring .
Q. What experimental protocols are recommended for synthesizing this compound with high purity?
- Methodological Answer : Start with n-Heptyl amine and phosgene under controlled conditions (0–5°C, anhydrous solvents). Purify via fractional distillation, and validate purity using FTIR (NCO peak at ~2270 cm⁻¹) and GC-MS to detect residual amines or byproducts . For small-scale reactions, consider safer alternatives like triphosgene .
Q. How can the reactivity of this compound with nucleophiles be systematically studied?
- Methodological Answer : Conduct kinetic studies using stopped-flow techniques with varying nucleophiles (e.g., alcohols, amines) in aprotic solvents. Monitor reaction progress via in-situ FTIR or NMR to track NCO group consumption. Use Arrhenius plots to determine activation energies .
Advanced Research Questions
Q. How can contradictory results between GC and titration methods for isocyanate quantification be resolved?
- Methodological Answer : Discrepancies often arise from sample size or interference. For small samples (<100 µmol), prioritize GC due to its lower detection limit and ability to use internal standards (e.g., n-DBA) to correct for matrix effects . Validate titration results with a second method (e.g., HPLC) and perform spike-recovery tests to identify interference .
Q. What methodological challenges arise in developing kinetic models for this compound decomposition under pyrolysis conditions?
- Methodological Answer : Challenges include competing pathways (e.g., cyclization vs. fragmentation) and transient intermediate detection. Use quantum chemical calculations (DFT) to map potential energy surfaces and validate with experimental data from closed-reactor pyrolysis coupled with GC-TCD/FID . Sensitivity analysis can identify dominant pathways (e.g., C-N bond cleavage) .
Q. How can researchers detect and quantify trace byproducts in this compound synthesis?
- Methodological Answer : Employ GC×GC-TOF/MS for high-resolution separation of co-eluting impurities. For non-volatile byproducts (e.g., ureas), use LC-ESI-MS/MS with deuterated internal standards. Cross-validate with ¹H-NMR and elemental analysis .
Q. What strategies improve the thermal stability of this compound in polymer formulations?
- Methodological Answer : Incorporate steric hindrance via bulky substituents (e.g., tert-butyl groups) adjacent to the NCO group. Alternatively, use UV stabilizers or antioxidants (e.g., BHT) to inhibit radical-mediated degradation. Characterize stability via TGA-DSC and accelerated aging tests (80°C, 75% RH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
